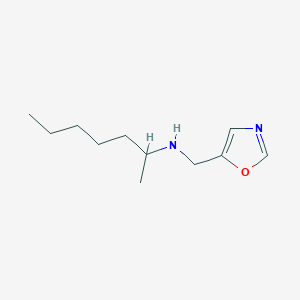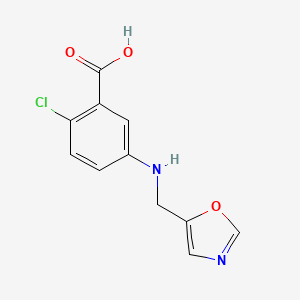
2-Chloro-5-(1,3-oxazol-5-ylmethylamino)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-(1,3-oxazol-5-ylmethylamino)benzoic acid, also known as COB, is a chemical compound that has been extensively studied for its potential applications in scientific research. COB is a heterocyclic compound that contains both a benzene ring and an oxazole ring, as well as a chlorine atom and an amino group. This compound has been synthesized using various methods and has been shown to have a range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(1,3-oxazol-5-ylmethylamino)benzoic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 2-Chloro-5-(1,3-oxazol-5-ylmethylamino)benzoic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 2-Chloro-5-(1,3-oxazol-5-ylmethylamino)benzoic acid has also been shown to inhibit the activity of protein kinase C (PKC), a signaling molecule that is involved in cell growth and differentiation.
Biochemical and Physiological Effects:
2-Chloro-5-(1,3-oxazol-5-ylmethylamino)benzoic acid has been shown to have a range of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer effects, 2-Chloro-5-(1,3-oxazol-5-ylmethylamino)benzoic acid has been shown to have anti-viral effects against human immunodeficiency virus (HIV) and hepatitis C virus (HCV). 2-Chloro-5-(1,3-oxazol-5-ylmethylamino)benzoic acid has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
2-Chloro-5-(1,3-oxazol-5-ylmethylamino)benzoic acid has several advantages for use in lab experiments, including its relatively simple synthesis and its ability to inhibit specific enzymes and signaling pathways. However, 2-Chloro-5-(1,3-oxazol-5-ylmethylamino)benzoic acid also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for research on 2-Chloro-5-(1,3-oxazol-5-ylmethylamino)benzoic acid. One potential direction is the development of 2-Chloro-5-(1,3-oxazol-5-ylmethylamino)benzoic acid-based drugs for the treatment of inflammatory diseases, cancer, and viral infections. Another potential direction is the use of 2-Chloro-5-(1,3-oxazol-5-ylmethylamino)benzoic acid as a fluorescent probe for detecting DNA damage. Further studies are also needed to fully understand the mechanism of action of 2-Chloro-5-(1,3-oxazol-5-ylmethylamino)benzoic acid and its potential toxicity.
Synthesis Methods
2-Chloro-5-(1,3-oxazol-5-ylmethylamino)benzoic acid can be synthesized using a variety of methods, including the reaction of 2-chloro-5-nitrobenzoic acid with 1,3-oxazol-5-ylmethylamine, followed by reduction of the resulting nitro compound. Other methods include the reaction of 2-chloro-5-aminobenzoic acid with 1,3-oxazol-5-ylmethyl chloride or the reaction of 2-chloro-5-formylbenzoic acid with 1,3-oxazol-5-ylmethylamine.
Scientific Research Applications
2-Chloro-5-(1,3-oxazol-5-ylmethylamino)benzoic acid has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to have a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects. 2-Chloro-5-(1,3-oxazol-5-ylmethylamino)benzoic acid has also been studied for its potential use as a fluorescent probe for detecting DNA damage.
properties
IUPAC Name |
2-chloro-5-(1,3-oxazol-5-ylmethylamino)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O3/c12-10-2-1-7(3-9(10)11(15)16)14-5-8-4-13-6-17-8/h1-4,6,14H,5H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXAKFHSMEPIZPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NCC2=CN=CO2)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methyl-1-[3-(trifluoromethoxy)phenyl]sulfonylazetidin-3-ol](/img/structure/B7581932.png)

![1-[2-(3-Hydroxypropyl)pyrrolidine-1-carbonyl]azetidine-3-carboxylic acid](/img/structure/B7581962.png)
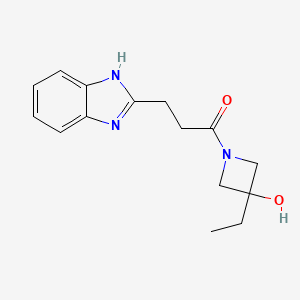
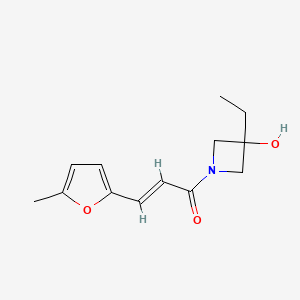
![3-Methyl-1-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)azetidin-3-ol](/img/structure/B7581978.png)
![4-[(E)-3-(3-ethyl-3-hydroxyazetidin-1-yl)-3-oxoprop-1-enyl]benzamide](/img/structure/B7581984.png)


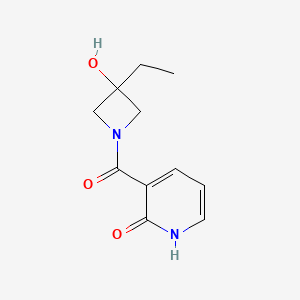
![8-(6-Methoxypyridine-3-carbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B7582017.png)
![5-Bromo-1-[2-(3-ethyl-3-hydroxyazetidin-1-yl)-2-oxoethyl]pyridin-2-one](/img/structure/B7582024.png)
